molecular formula C15H13ClN4O2S B11248845 1,1'-[6-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[6-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11248845
M. Wt: 348.8 g/mol
InChI Key: QOBSXZMZHBDBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[7-ACETYL-6-(4-CHLOROPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry . The presence of both triazole and thiadiazine rings in its structure makes it a unique scaffold for drug design and development.

Preparation Methods

The synthesis of 1-[7-ACETYL-6-(4-CHLOROPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the cyclocondensation of appropriate hydrazine derivatives with carbonyl compounds under specific conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid. Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[7-ACETYL-6-(4-CHLOROPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its pharmacological effects . The triazole and thiadiazine rings play a crucial role in its binding affinity and specificity.

Properties

Molecular Formula

C15H13ClN4O2S

Molecular Weight

348.8 g/mol

IUPAC Name

1-[5-acetyl-6-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C15H13ClN4O2S/c1-8(21)14-13(11-4-6-12(16)7-5-11)20(10(3)22)19-9(2)17-18-15(19)23-14/h4-7H,1-3H3

InChI Key

QOBSXZMZHBDBFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=C(C=C3)Cl)C(=O)C

Origin of Product

United States

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